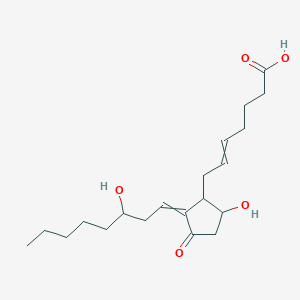
delta12-Prostaglandin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta12-Prostaglandin D2 is a derivative of Prostaglandin D2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is an intermediate in the metabolic pathway leading to Delta12-Prostaglandin J2, which is known for its anti-inflammatory and carcinogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Delta12-Prostaglandin D2 is synthesized from Prostaglandin D2 through a series of chemical reactions. The synthesis involves the dehydration of Prostaglandin D2 in an aqueous solution, followed by further conversion in the presence of serum albumin or plasma . The reaction conditions typically include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound is not widely documented due to its specific and limited applications. the synthesis generally follows the laboratory methods with scaled-up reaction vessels and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Delta12-Prostaglandin D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under controlled temperature.
Substitution: Common reagents include halogens and nucleophiles under various solvent conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Delta12-Prostaglandin D2 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other prostaglandins and related compounds.
Biology: It is studied for its role in cellular signaling and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: It is used in the development of bioactive lipid assays and other analytical techniques.
Mecanismo De Acción
Delta12-Prostaglandin D2 exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are the Prostaglandin D2 receptor 1 and Prostaglandin D2 receptor 2. Upon binding, it activates intracellular signaling pathways that lead to various biological responses, including inflammation, bronchoconstriction, and modulation of immune cell activity .
Comparación Con Compuestos Similares
Prostaglandin D2: The parent compound, known for its role in inflammation and allergic responses.
Delta12-Prostaglandin J2: A downstream metabolite with anti-inflammatory and carcinogenic properties.
Prostaglandin E2: Another member of the prostaglandin family with diverse physiological effects.
Uniqueness: Delta12-Prostaglandin D2 is unique due to its specific role as an intermediate in the metabolic pathway leading to Delta12-Prostaglandin J2. Its distinct chemical structure and biological activities make it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
7-[5-hydroxy-2-(3-hydroxyoctylidene)-3-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTVQKDILGZFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B10768078.png)
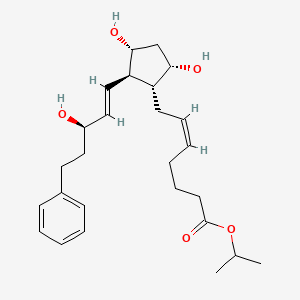
![(E)-N-[(2R)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B10768088.png)
![7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid](/img/structure/B10768090.png)

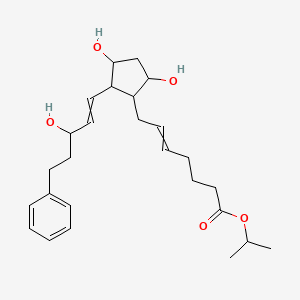
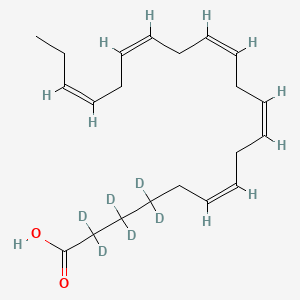
![2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768127.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)
![2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768156.png)
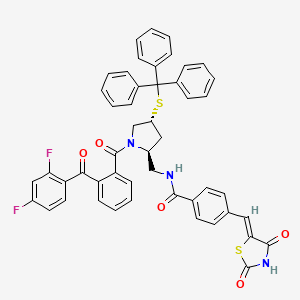
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
